

Application Note: Synthesis of Linalyl Propionate from Linalool

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Compound of Interest

Compound Name: *Linalyl propionate*

Cat. No.: *B093896*

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Introduction

Linalyl propionate is a naturally occurring monoterpenoid ester found in various essential oils, including those of sweet orange, lemon, and lavender.[1] It is valued for its characteristic fresh, fruity, and slightly floral aroma, reminiscent of bergamot and pear. This compound is widely utilized as a fragrance ingredient in perfumes, cosmetics, and soaps, as well as a flavoring agent in the food and beverage industry.[2] The synthesis of **linalyl propionate** is of significant interest for ensuring a consistent and high-purity supply for these applications.

This application note provides detailed protocols for the chemical and enzymatic synthesis of **linalyl propionate** from linalool. The primary chemical method described is the esterification of linalool with propionic anhydride, a route that offers high conversion rates.[3] Additionally, an enzymatic approach using lipase is presented as a milder and more environmentally friendly alternative.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material (linalool) and the final product (**linalyl propionate**) is provided below.

Property	Linalool	Linalyl Propionate
Molecular Formula	C ₁₀ H ₁₈ O	C ₁₃ H ₂₂ O ₂ [2] [4]
Molecular Weight	154.25 g/mol [5]	210.31 g/mol [2] [4]
Appearance	Colorless liquid	Colorless liquid [2]
Boiling Point	198 °C	223 °C [1]
Density	~0.86 g/mL	0.895 g/mL at 25 °C [6]
Refractive Index	~1.463	1.452 at 20 °C [6]
CAS Number	78-70-6 [5]	144-39-8 [2] [4]

Experimental Protocols

Chemical Synthesis: Esterification with Propionic Anhydride

This protocol is adapted from a method demonstrating high efficiency using 4-dimethylaminopyridine (DMAP) as a catalyst.[\[3\]](#)

Materials:

- Linalool (97% purity)
- Propionic Anhydride (99% purity)
- 4-dimethylaminopyridine (DMAP) (99% purity)
- 5% Hydrochloric Acid solution
- 5% Sodium Bicarbonate solution
- Saturated Sodium Chloride solution (brine)
- Anhydrous Magnesium Sulfate
- Toluene (for azeotropic distillation, optional)[\[7\]](#)

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 46.2 g (0.3 mol) of linalool and 58.5 g (0.45 mol) of propionic anhydride.[\[3\]](#)
- Add 0.25 g of 4-dimethylaminopyridine to the mixture.[\[3\]](#)
- Heat the reaction mixture to 60-70°C with continuous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash with 50 mL of 5% hydrochloric acid solution to remove the DMAP catalyst.
- Separate the organic layer and wash it with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with 50 mL of saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate, then filter.
- Remove the solvent (if any) and excess propionic anhydride using a rotary evaporator.
- Purify the crude **linalyl propionate** by vacuum distillation to obtain the final product.

Quantitative Data from a Representative Chemical Synthesis:[3]

Parameter	Value
Linalool Conversion Rate	99.88%
Product Yield	90.84%
Purity of Linalyl Propionate (post-distillation)	98.73%

Enzymatic Synthesis using Immobilized Lipase

This protocol provides a greener alternative to chemical synthesis, operating under milder conditions.

Materials:

- Linalool
- Propionic acid
- Immobilized Lipase (e.g., Novozym 435)
- n-Hexane (or other suitable organic solvent)
- Molecular sieves (optional, for water removal)
- Orbital shaker incubator
- Filtration apparatus

Procedure:

- In a sealed flask, dissolve linalool and propionic acid in a suitable organic solvent like n-hexane. A typical molar ratio of acid to alcohol is 1:1.[8]
- Add immobilized lipase (e.g., 5% by weight of the total substrates).[8]
- If operating in a solvent-free system, directly mix the substrates and the enzyme.

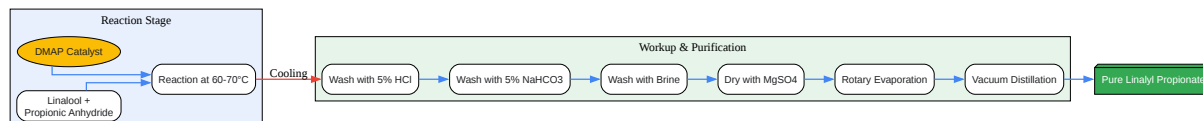
- Place the flask in an orbital shaker incubator at a controlled temperature, typically between 40°C and 70°C.[8]
- Allow the reaction to proceed for 10-48 hours. The reaction can be monitored by taking small aliquots and analyzing them by GC.
- Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.
- The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Further purification can be achieved by vacuum distillation if required.

Representative Results for Enzymatic Synthesis:[8]

Parameter	Condition	Result
Enzyme	Immobilized Lipase (Novozym 435)	-
Temperature	70°C	Highest conversion
Substrate Molar Ratio (Acid:Alcohol)	1:1	-
Conversion (in n-hexane)	10 hours	~2.25%
Conversion (solvent-free)	10 hours	~3.81%

Experimental Workflow and Logic

The synthesis of **linalyl propionate** from linalool via esterification with propionic anhydride follows a clear and logical workflow. This process begins with the reaction of the starting materials in the presence of a catalyst, followed by a series of purification steps to isolate the final product.



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Figure 1. Workflow for the chemical synthesis of **linalyl propionate**.

Characterization of Linalyl Propionate

The synthesized **linalyl propionate** should be characterized to confirm its identity and purity. Standard analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Expected Spectroscopic Data:

Technique	Key Data Points
^1H NMR	Data available on PubChem and other spectral databases.[4]
^{13}C NMR	Data available on PubChem and other spectral databases.[4]
FTIR (cm^{-1})	Characteristic peaks for C=O (ester) stretch ($\sim 1730\text{ cm}^{-1}$), C-O stretch, and C=C stretch.[9]
Mass Spec (m/z)	Molecular ion peak at 210. Key fragments at 93, 80, 57, 41, 121.[4][10]

Conclusion

This application note provides comprehensive protocols for the synthesis of **linalyl propionate** from linalool using both chemical and enzymatic methods. The chemical synthesis route using propionic anhydride and DMAP offers high yields and conversion rates, making it suitable for large-scale production. The enzymatic method, while currently showing lower conversion rates, presents a more sustainable and environmentally friendly approach that operates under milder conditions. The provided workflows, data tables, and characterization information serve as a valuable resource for researchers and professionals in the fields of flavor and fragrance chemistry, as well as in drug development where pure enantiomers of such compounds may be of interest.

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